Cas no 2084811-68-5 (PARP14 inhibitor H10)

PARP14 inhibitor H10 structure
商品名:PARP14 inhibitor H10
PARP14 inhibitor H10 化学的及び物理的性質
名前と識別子
-
- PARP14 inhibitor H10
- 3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid
- BB 0304363
- 3-(N-(2-(4-(2-(4-((3-Carbamoylphenyl)amino)-4-oxobutanamido)ethyl)-1H-1,2,3-triazol-1-yl)ethyl)sulfamoyl)benzoic acid
- 7B8
- 3-[(2-{4-[2-({4-[(3-Carbamoylphenyl)amino]-4-oxobutanoyl}amino)ethyl]-1H-1,2,3-triazol-1-yl}ethyl)su
- H10
- AKOS034832545
- 2084811-68-5
- CHEMBL5205408
- 3-[2-[4-[2-[[4-(3-carbamoylanilino)-4-oxobutanoyl]amino]ethyl]triazol-1-yl]ethylsulfamoyl]benzoic acid
- DA-53804
- BDBM50594244
- G17060
- MS-30148
- HY-117889
- CS-0068421
-
- インチ: 1S/C24H27N7O7S/c25-23(34)16-3-1-5-18(13-16)28-22(33)8-7-21(32)26-10-9-19-15-31(30-29-19)12-11-27-39(37,38)20-6-2-4-17(14-20)24(35)36/h1-6,13-15,27H,7-12H2,(H2,25,34)(H,26,32)(H,28,33)(H,35,36)
- InChIKey: MUOMSHSMJCWQFH-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(C(=O)O)C=1)(NCCN1C=C(CCNC(CCC(NC2C=CC=C(C(N)=O)C=2)=O)=O)N=N1)(=O)=O
計算された属性
- せいみつぶんしりょう: 557.169267g/mol
- どういたいしつりょう: 557.169267g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 10
- 重原子数: 39
- 回転可能化学結合数: 14
- 複雑さ: 974
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 224
- ぶんしりょう: 557.6g/mol
- 疎水性パラメータ計算基準値(XlogP): -1
PARP14 inhibitor H10 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1244701-10mg |
H10 |
2084811-68-5 | 98% | 10mg |
$2900 | 2022-11-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12366-1 mg |
PARP14 inhibitor H10 |
2084811-68-5 | 1mg |
¥2545.00 | 2022-02-28 | ||
ChemScence | CS-0068421-5mg |
PARP14 inhibitor H10 |
2084811-68-5 | 98.16% | 5mg |
$950.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1244701-1mg |
H10 |
2084811-68-5 | 98% | 1mg |
$650 | 2022-11-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12366-5 mg |
PARP14 inhibitor H10 |
2084811-68-5 | 5mg |
¥8110.00 | 2022-02-28 | ||
ChemScence | CS-0068421-1mg |
PARP14 inhibitor H10 |
2084811-68-5 | 98.16% | 1mg |
$295.0 | 2022-04-27 | |
MedChemExpress | HY-117889-1mg |
PARP14 inhibitor H10 |
2084811-68-5 | 98.04% | 1mg |
¥2950 | 2024-07-20 | |
Ambeed | A1251843-100mg |
PARP14 inhibitor H10 |
2084811-68-5 | 98% | 100mg |
$5530.0 | 2025-03-01 | |
eNovation Chemicals LLC | Y1244701-5mg |
H10 |
2084811-68-5 | 98% | 5mg |
$1775 | 2022-11-02 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T12366-5mg |
PARP14 inhibitor H10 |
2084811-68-5 | 5mg |
¥ 7000 | 2023-09-07 |
PARP14 inhibitor H10 関連文献
-
Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
2084811-68-5 (PARP14 inhibitor H10) 関連製品
- 1361759-53-6(4-(2,6-Dichlorophenyl)-2-hydroxy-6-methylpyridine)
- 2411248-05-8(N-(4-acetamidocyclohexyl)-N-methylprop-2-enamide)
- 1251262-67-5(1-2-bromo-1-(pentyloxy)ethyl-3-fluorobenzene)
- 2228656-96-8(3-(5-{(tert-butoxy)carbonylamino}-2-hydroxyphenyl)-2-methoxy-3-methylbutanoic acid)
- 20525-20-6(4’-Bromoflavone)
- 1824018-19-0(BENZYL (3-(TRIFLUOROMETHYL)PYRROLIDIN-3-YL)CARBAMATE HCL)
- 923255-40-7(3-Amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylic acid)
- 2060030-18-2(tert-butyl N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)carbamate)
- 937661-23-9(4-4-(Chlorosulfonyl)phenyl-4-oxobutanoic Acid)
- 1807265-96-8(2-Bromomethyl-3-hydroxy-6-nitropyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2084811-68-5)PARP14 inhibitor H10

清らかである:99%/99%/99%/99%/99%
はかる:1mg/5mg/10mg/25mg/100mg
価格 ($):266.0/792.0/1215.0/2250.0/4977.0
atkchemica
(CAS:2084811-68-5)PARP14 inhibitor H10

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ